

An In-Depth Technical Guide to 1,2,4-Tris(ethenyl)benzene

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Compound of Interest		
Compound Name:	1,2,4-Trivinylbenzene	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tris(ethenyl)benzene, also known by its common name **1,2,4-trivinylbenzene**, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. Its structure consists of a benzene ring substituted with three vinyl (-CH=CH₂) groups at the 1, 2, and 4 positions. This trifunctional monomer is of significant interest in polymer chemistry due to its ability to act as a cross-linking agent, leading to the formation of complex, three-dimensional polymer networks. While its primary applications are in materials science, the resulting polymers' unique properties open avenues for exploration in biomedical fields, including drug delivery and tissue engineering. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,2,4-tris(ethenyl)benzene, with a focus on aspects relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Precise experimental data for 1,2,4-tris(ethenyl)benzene is not extensively documented in publicly available literature. However, computed properties and data for related isomers provide valuable insights.



Property	Value	Source
IUPAC Name	1,2,4-Tris(ethenyl)benzene	IUPAC Nomenclature
Synonyms	1,2,4-Trivinylbenzene	PubChem
CAS Number	7641-80-7	PubChem[1]
Molecular Formula	C12H12	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
Boiling Point	276.7 ± 30.0 °C at 760 mmHg (Predicted for 1,3,5-isomer)	ChemSrc[2]
Solubility	Insoluble in water; Soluble in organic solvents like hexane, toluene, and chloroform.	Solubility of Things[3]
Density	0.9 ± 0.1 g/cm ³ (Predicted for 1,3,5-isomer)	ChemSrc[2]

Synthesis and Characterization

The synthesis of 1,2,4-tris(ethenyl)benzene can be approached through several established organic chemistry reactions. While specific, detailed protocols for the 1,2,4-isomer are not readily available, the following general methodologies are applicable.

Experimental Protocols

1. Dehydration of Tris(1-hydroxyethyl)benzene:

A common route to vinylarenes is the acid-catalyzed dehydration of the corresponding secondary alcohols.

- Step 1: Synthesis of 1,2,4-Tris(1-hydroxyethyl)benzene: This precursor can be prepared by the Grignard reaction of a suitable phthalate or isophthalate derivative with methylmagnesium bromide, followed by reduction.
- Step 2: Dehydration: The tris(1-hydroxyethyl)benzene is heated in the presence of a dehydrating agent, such as potassium bisulfate (KHSO₄) or alumina (Al₂O₃), under reduced



pressure to distill the 1,2,4-tris(ethenyl)benzene as it is formed.

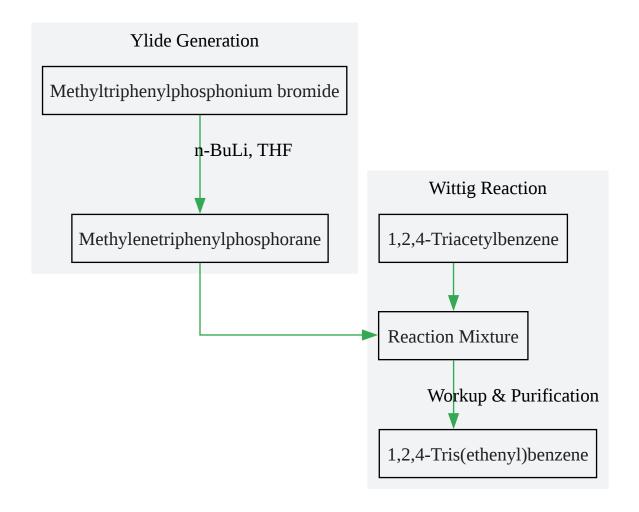
2. Wittig Reaction:

The Wittig reaction provides a versatile method for converting aldehydes and ketones to alkenes.

- Step 1: Synthesis of 1,2,4-Triacetylbenzene: This can be synthesized through various methods, including the cyclotrimerization of but-2-yn-1-one, which may yield a mixture of 1,2,4- and 1,3,5-isomers[4].
- Step 2: Wittig Reaction: 1,2,4-Triacetylbenzene is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium. The reaction is typically carried out in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Workflow for Wittig Synthesis of 1,2,4-Tris(ethenyl)benzene:





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A simplified workflow for the synthesis of 1,2,4-tris(ethenyl)benzene via the Wittig reaction.

Characterization

The structure and purity of 1,2,4-tris(ethenyl)benzene would be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons in the range of 5-7 ppm and the aromatic protons between 7-8 ppm. The splitting patterns would be complex due to coupling between the vinyl protons and with the aromatic protons.



- ¹³C NMR: Signals for the sp² hybridized carbons of the benzene ring and the vinyl groups would be observed in the aromatic region of the spectrum (typically 120-150 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the vinyl groups (~3080 cm⁻¹), C=C stretching of the vinyl groups and the aromatic ring (~1630 cm⁻¹ and 1600-1450 cm⁻¹, respectively), and out-of-plane C-H bending of the vinyl groups (~990 and 910 cm⁻¹) and the substituted benzene ring[5].
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M+) at m/z = 156. Fragmentation patterns would likely involve the loss of methyl and ethyl radicals, as well as rearrangements common to alkylbenzenes[6].

Reactivity and Potential Applications in Drug Development

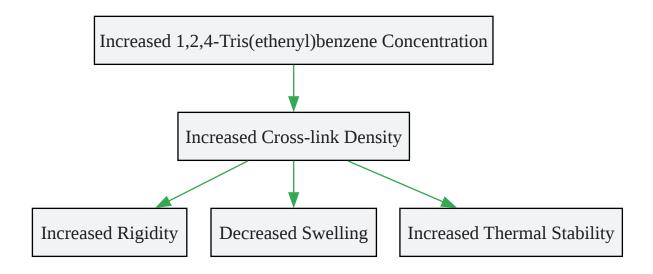
The reactivity of 1,2,4-tris(ethenyl)benzene is dominated by the three vinyl groups, which can undergo a variety of addition and polymerization reactions.

Polymerization and Cross-Linking

The primary application of 1,2,4-tris(ethenyl)benzene is as a cross-linking agent in polymerization reactions. It can be copolymerized with other monomers, such as styrene or acrylates, to form highly cross-linked, insoluble, and thermally stable polymers. The degree of cross-linking and the resulting polymer properties can be controlled by the concentration of 1,2,4-tris(ethenyl)benzene in the monomer mixture.

Logical Relationship of Polymer Properties to Cross-linker Concentration:





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The effect of increasing 1,2,4-tris(ethenyl)benzene concentration on polymer properties.

Potential Biomedical Applications of Derived Polymers

While 1,2,4-tris(ethenyl)benzene itself is not used directly in drug development, the polymers derived from it have potential applications in the biomedical field.

- Drug Delivery: Cross-linked polymers based on trivinylbenzene can be synthesized as microor nanoparticles. These particles can encapsulate therapeutic agents, and their release
 kinetics can be modulated by controlling the cross-link density. The hydrophobic nature of
 the polymer matrix would be suitable for the delivery of poorly water-soluble drugs.
- Scaffolds for Tissue Engineering: The highly porous and mechanically stable nature of crosslinked trivinylbenzene polymers could make them suitable as scaffolds for tissue engineering applications. The surface of these scaffolds could be functionalized to promote cell adhesion and proliferation.
- Biocompatible Coatings: Polymers derived from trivinylbenzene could potentially be used as biocompatible coatings for medical devices and implants.

It is important to note that for any biomedical application, the biocompatibility and potential cytotoxicity of the polymers and any residual monomer must be rigorously evaluated.

Safety and Toxicology



There is limited specific toxicological data available for 1,2,4-tris(ethenyl)benzene. However, information on related compounds can provide some guidance. Aromatic hydrocarbons can be irritants and may have effects on the central nervous system. For any new compound, a thorough toxicological assessment is essential before considering its use in applications with biological contact.

Conclusion

1,2,4-Tris(ethenyl)benzene is a versatile trifunctional monomer with significant potential in the field of polymer chemistry. While its direct application in drug development is not established, the unique properties of the cross-linked polymers derived from it offer intriguing possibilities for advanced drug delivery systems, tissue engineering scaffolds, and biocompatible materials. Further research into the controlled synthesis of these polymers and a thorough evaluation of their biocompatibility are crucial steps toward realizing their potential in the biomedical arena.

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